molecular formula C19H33NO3 B13422009 4'-Deoctyl 4'-(1-Hydroxyoctyl) Fingolimod

4'-Deoctyl 4'-(1-Hydroxyoctyl) Fingolimod

Cat. No.: B13422009
M. Wt: 323.5 g/mol
InChI Key: FPRPJRRMSPRIRR-UHFFFAOYSA-N
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Description

Background of Sphingosine-1-Phosphate (S1P) Receptor Modulators and their Significance in Drug Discovery

Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play a crucial role in regulating numerous physiological processes, particularly the trafficking of lymphocytes, a type of white blood cell. wikipedia.org The discovery that modulating these receptors could prevent specific immune cells from reaching and causing inflammation in the central nervous system has been a significant breakthrough in drug discovery. nih.gov This led to the development of S1P receptor modulators, a class of drugs with profound immunomodulatory effects. wikipedia.org

The first-in-class oral drug in this category, Fingolimod, was approved in 2010 for treating relapsing forms of multiple sclerosis (MS). nih.govnih.govnih.gov Its mechanism involves sequestering lymphocytes in the lymph nodes, thereby preventing them from contributing to autoimmune reactions in the central nervous system. wikipedia.org The success of Fingolimod spurred further research into more selective S1P receptor modulators with the goal of improving efficacy and safety profiles for a range of autoimmune and inflammatory disorders. nih.govnih.gov

The Role of Impurities and Related Substances in Pharmaceutical Development and Manufacturing

In pharmaceutical manufacturing, an impurity is any component present in a drug substance or final drug product that is not the desired active pharmaceutical ingredient (API) or the formulation excipients. biomedres.usneopharmlabs.com These substances can arise from various sources, including the manufacturing process (e.g., starting materials, intermediates, by-products), degradation of the drug over time, or contamination. aquigenbio.comoceanicpharmachem.com

The control of impurities is a critical issue for regulatory bodies and manufacturers. rroij.com International guidelines, such as those from the International Council for Harmonisation (ICH), mandate the identification and characterization of any impurity present above a certain threshold (often 0.10%). derpharmachemica.comnih.gov This rigorous oversight is necessary because impurities can significantly impact the safety, efficacy, and stability of a pharmaceutical product. aquigenbio.compharmiweb.com Even small amounts of an unwanted chemical can potentially be toxic, alter the drug's therapeutic effect, or reduce its shelf life. oceanicpharmachem.compharmiweb.com Therefore, the comprehensive study of a drug's impurity profile is an essential part of the development and manufacturing process to ensure product quality and patient safety. aquigenbio.com

Research Context and Academic Relevance of 4'-Deoctyl 4'-(1-Hydroxyoctyl) Fingolimod as a Key Chemical Entity

This compound is a chemical entity closely related to the active pharmaceutical ingredient Fingolimod. musechem.comclearsynth.com Its name indicates a structural modification where the octyl side chain at the 4-prime position of Fingolimod's phenyl ring has been replaced by a 1-hydroxyoctyl group. This structure suggests its likely origin as a process-related impurity or an intermediate formed during the multi-step chemical synthesis of Fingolimod. nih.govresearchgate.net

The academic and industrial relevance of this compound lies in its role within the impurity profile of Fingolimod. During synthesis, incomplete reactions or side reactions can lead to the formation of such related substances. derpharmachemica.com For instance, a synthetic route involving the reduction of a ketone to form the final octyl chain might yield the hydroxy-intermediate if the reaction does not proceed to completion. The identification and synthesis of such impurities are crucial for several reasons. derpharmachemica.comderpharmachemica.com They serve as reference standards for developing and validating analytical methods to ensure the purity of the final drug product. clearsynth.com Studying these compounds helps researchers understand the reaction pathways of the drug's synthesis and establish controls to minimize their formation. nih.gov

Below is a table comparing the key chemical properties of Fingolimod and its hydroxyoctyl-related substance.

PropertyFingolimodThis compound
IUPAC Name 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol2-Amino-2-[2-[4-(1-hydroxyoctyl)phenyl]ethyl]-1,3-propanediol
Molecular Formula C19H33NO2C19H33NO3
Molar Mass 307.48 g/mol 323.47 g/mol
CAS Number 162359-55-9296282-43-4

Overview of Research Methodologies and Theoretical Frameworks Applicable to Compound Analysis

The analysis of pharmaceutical impurities like this compound relies on a suite of advanced analytical techniques and established theoretical frameworks to ensure their detection, identification, and quantification. nih.gov The process of impurity profiling is a systematic approach to characterize the impurity landscape of a drug substance. rroij.combiomedres.us

Chromatographic techniques are fundamental to this process. High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating impurities from the main API due to its high sensitivity and selectivity. biomedres.us Gas Chromatography (GC) is also employed, particularly for volatile impurities.

Once separated, spectroscopic techniques are used for structural elucidation. Mass Spectrometry (MS), often coupled with chromatography (LC-MS or GC-MS), provides critical information about the molecular weight and fragmentation patterns of an impurity. biomedres.us Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure, offering detailed insights into the arrangement of atoms within the molecule. nih.gov

These practical methodologies are guided by regulatory frameworks, primarily the ICH guidelines, which set the thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. nih.govpremier-research.com

The table below summarizes the primary analytical techniques used in the characterization of pharmaceutical-related substances.

Analytical TechniquePrimary Role in AnalysisInformation Provided
High-Performance Liquid Chromatography (HPLC) Separation and QuantificationSeparates the impurity from the API and other substances; determines the concentration of the impurity.
Mass Spectrometry (MS) Identification and Structural CluesDetermines the molecular weight of the impurity and provides structural information through fragmentation analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive Structural ElucidationProvides a detailed map of the molecule's carbon-hydrogen framework, allowing for unambiguous structure confirmation.
Fourier-Transform Infrared Spectroscopy (FTIR) Functional Group IdentificationIdentifies the presence of specific chemical bonds and functional groups (e.g., hydroxyl (-OH) groups).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H33NO3

Molecular Weight

323.5 g/mol

IUPAC Name

2-amino-2-[2-[4-(1-hydroxyoctyl)phenyl]ethyl]propane-1,3-diol

InChI

InChI=1S/C19H33NO3/c1-2-3-4-5-6-7-18(23)17-10-8-16(9-11-17)12-13-19(20,14-21)15-22/h8-11,18,21-23H,2-7,12-15,20H2,1H3

InChI Key

FPRPJRRMSPRIRR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C1=CC=C(C=C1)CCC(CO)(CO)N)O

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of 4 Deoctyl 4 1 Hydroxyoctyl Fingolimod

Elucidation of Synthetic Pathways Leading to 4'-Deoctyl 4'-(1-Hydroxyoctyl) Fingolimod

The synthesis of this compound, chemically known as 2-Amino-2-[2-[4-(1-hydroxyoctyl)phenyl]ethyl]-1,3-propanediol, involves a multi-step process that builds upon established synthetic routes for Fingolimod and its derivatives. nih.govderpharmachemica.com The core challenge lies in the introduction of the 1-hydroxyoctyl group on the phenyl ring, followed by the construction of the characteristic 2-amino-1,3-propanediol (B45262) pharmacophore.

Identification of Precursor Molecules and Starting Materials

The synthesis of this intricate molecule necessitates the careful selection of precursor molecules. A plausible and efficient synthetic strategy commences with a substituted benzene (B151609) derivative that incorporates the C8 side chain, which is then further functionalized. Key starting materials and precursors include:

4-Octanoyl-phenylethanol or a protected derivative: This precursor contains the essential octanoyl group attached to the phenyl ring at the para position, which can be stereoselectively reduced to the desired 1-hydroxyoctyl group. The ethyl alcohol side chain provides a handle for subsequent elaboration.

Diethyl acetamidomalonate: This is a classical and versatile reagent used in the synthesis of amino acids and, in this context, for the construction of the 2-amino-1,3-propanediol moiety. researchgate.net

Reducing agents: A variety of reducing agents are employed for the conversion of the keto group to a secondary alcohol and for the reduction of the malonate esters. These can include sodium borohydride (B1222165) (NaBH4) for the ketone reduction and a stronger reducing agent like lithium aluminum hydride (LiAlH4) for the esters, although milder, more selective reagents are often preferred in modern synthesis to improve process safety and functional group tolerance. d-nb.info

Protecting groups: The use of protecting groups for the hydroxyl and amino functionalities is crucial to prevent unwanted side reactions during the synthetic sequence. Common protecting groups might include silyl (B83357) ethers for the hydroxyl groups and carbamates (e.g., Boc) for the amino group.

Table 1: Key Precursor Molecules and Their Roles

Precursor MoleculeChemical StructureRole in Synthesis
4-Octanoyl-phenylethanol(Structure to be inferred)Provides the core phenyl ring and the precursor to the 1-hydroxyoctyl side chain.
Diethyl acetamidomalonateCH3CONHCH(COOC2H5)2Serves as the building block for the 2-amino-1,3-propanediol group.
Sodium Borohydride (NaBH4)NaBH4A chemoselective reducing agent for the conversion of the octanoyl ketone to a secondary alcohol.
Lithium Aluminum Hydride (LiAlH4)LiAlH4A powerful reducing agent for the conversion of the diethyl malonate to the 1,3-diol.

Detailed Analysis of Reaction Mechanisms and Intermediates

A logical synthetic pathway to this compound can be conceptualized through the following key transformations:

Stereoselective Reduction: The synthesis would likely initiate with the stereoselective reduction of the keto group in a suitable 4-octanoyl-phenylethyl precursor. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation to afford the (R)- or (S)-1-hydroxyoctyl stereocenter if a specific enantiomer is desired.

Activation of the Ethyl Side Chain: The hydroxyl group of the phenylethanol moiety is then activated for nucleophilic substitution, typically by conversion to a good leaving group such as a tosylate, mesylate, or a halide (e.g., bromide).

Malonate Synthesis: The activated precursor is then reacted with the sodium salt of diethyl acetamidomalonate in a classic malonic ester synthesis. This step introduces the carbon and nitrogen framework of the future aminodiol side chain.

Reduction of the Malonate: The resulting diethyl acetamido-(4-(1-hydroxyoctyl)phenethyl)malonate intermediate is then subjected to reduction. This is a critical step where a strong reducing agent like LiAlH4 or a safer alternative like sodium borohydride in combination with a Lewis acid can be used to reduce the two ester groups to the corresponding primary alcohols, forming the 1,3-diol.

Deprotection: The final step involves the removal of any protecting groups, such as the acetyl group on the amine, typically under acidic or basic conditions, to yield the target molecule, this compound.

Optimization Strategies for Yield and Purity in Laboratory Synthesis

To enhance the efficiency and scalability of the synthesis, several optimization strategies can be employed:

Catalyst Selection: For the initial reduction of the ketone, screening different catalysts and ligands in asymmetric hydrogenation can significantly improve the enantiomeric excess (ee) and yield of the desired alcohol stereoisomer.

Solvent and Temperature Control: The choice of solvent and careful control of reaction temperature are crucial in each step to minimize side reactions, such as elimination in the malonate alkylation step, and to ensure complete reaction.

Purification Techniques: The use of advanced purification techniques, such as flash column chromatography or preparative high-performance liquid chromatography (HPLC), is essential for isolating the intermediates and the final product with high purity. d-nb.info

This compound as a Synthetic Intermediate for Novel Analogues

The presence of multiple reactive functional groups—a primary amine, a primary diol, and a secondary alcohol—makes this compound a valuable intermediate for the synthesis of novel and structurally diverse S1P modulator analogues. musechem.com

Derivatization Reactions and Functional Group Transformations

The functional groups of this compound can be selectively modified to generate a library of new compounds:

N-Acylation and N-Alkylation: The primary amino group can be readily acylated with various acyl chlorides or anhydrides to introduce different amide functionalities. Reductive amination or direct alkylation can be used to introduce a range of alkyl or arylalkyl substituents.

O-Alkylation and O-Acylation: The primary and secondary hydroxyl groups can be selectively alkylated or acylated to introduce ether or ester moieties. The differential reactivity of the primary versus the secondary alcohol can be exploited for selective functionalization.

Oxidation of the Secondary Alcohol: The 1-hydroxyoctyl group can be oxidized back to the corresponding ketone, providing access to a different class of analogues.

Formation of Cyclic Derivatives: The 1,3-diol can be reacted with aldehydes or ketones to form cyclic acetals or ketals, which can alter the conformational rigidity and physicochemical properties of the molecule. The aminodiol moiety can also be used to form oxazolidine (B1195125) or other heterocyclic systems.

Table 2: Potential Derivatization Reactions

Functional GroupReaction TypePotential ReagentsResulting Analogue
Primary AmineAcylationAcetyl chloride, Benzoyl chlorideN-Acyl analogues
Primary AmineReductive AminationAldehydes/Ketones, NaBH3CNN-Alkyl/Arylalkyl analogues
Hydroxyl GroupsEtherificationAlkyl halides, Williamson ether synthesisO-Alkyl ether analogues
Hydroxyl GroupsEsterificationAcyl chlorides, Carboxylic acids (Fischer esterification)O-Acyl ester analogues
Secondary AlcoholOxidationPCC, Swern oxidation4'-Octanoyl analogue
1,3-DiolAcetal/Ketal FormationAcetone, BenzaldehydeCyclic acetal/ketal analogues

Applications in the Synthesis of Structurally Related S1P Modulator Analogues

By applying the derivatization strategies outlined above, this compound serves as a key building block for producing a variety of S1P modulator analogues with potentially improved properties:

Prodrugs: Esterification of the hydroxyl groups can be used to create prodrugs with altered solubility and pharmacokinetic profiles.

Photoaffinity Labels: Introduction of photoreactive groups (e.g., azides, benzophenones) can generate tools for studying the binding interactions of these ligands with S1P receptors.

Fluorescent Probes: Attachment of fluorescent tags can enable the visualization and tracking of these molecules in biological systems.

SAR Studies: A systematic derivatization of the different functional groups allows for a comprehensive structure-activity relationship (SAR) study to identify the key structural features required for potent and selective S1P receptor modulation. The synthesis of morpholino analogues of Fingolimod, for instance, has demonstrated the potential for generating selective S1P1 modulators. nih.govnih.gov

Chemo- and Regioselective Synthetic Approaches

The targeted synthesis of 4'-(1-Hydroxyoctyl) Fingolimod, while not extensively documented in public literature, can be approached through several chemo- and regioselective strategies. These methods are predicated on established principles of organic synthesis and knowledge of the reactivity of Fingolimod's structural precursors. The primary challenge lies in the selective introduction of a hydroxyl group at the benzylic position of the octyl side chain without affecting other functional groups in the molecule, such as the aminodiol head group.

One plausible synthetic route involves the late-stage functionalization of Fingolimod or a protected intermediate. Direct benzylic C-H oxidation is a powerful tool for this transformation. The benzylic C-H bond is inherently weaker than other aliphatic C-H bonds in the octyl chain due to the stabilization of the resulting radical or cationic intermediate by the adjacent aromatic ring. A variety of modern oxidation reagents can be employed to achieve this regioselectivity.

Plausible Synthetic Strategies:

Direct Oxidation with Mild Reagents: Reagents such as o-Iodoxybenzoic acid (IBX) or the use of N-Hydroxyphthalimide (NHPI) as an organocatalyst with a co-oxidant could selectively oxidize the benzylic position to the desired alcohol. These methods often proceed under mild conditions, which would be compatible with the sensitive functional groups present in Fingolimod.

Photocatalytic and Electrochemical Methods: Recent advances in photocatalysis and electrochemistry offer green and highly selective methods for C-H functionalization. A suitable photocatalyst, upon excitation with visible light, could selectively abstract a hydrogen atom from the benzylic position, leading to an intermediate that can be trapped by an oxygen source.

Synthesis from a Functionalized Precursor: An alternative to direct oxidation is a linear synthesis starting from a pre-functionalized aromatic component. For example, one could start with 4'-octanoylphenylethanol. The ketone could be selectively reduced to the corresponding secondary alcohol using a mild reducing agent like sodium borohydride. This hydroxylated intermediate would then be carried through the remaining synthetic steps—such as the introduction of the aminodiol moiety via a nitro-aldol (Henry) reaction followed by reduction—to yield the final product. nih.gov This approach offers clear regiocontrol from the outset.

The synthesis of various Fingolimod analogs has been reported, demonstrating the feasibility of modifying its structure. acs.orgmdpi.com These studies often employ protecting group strategies to temporarily mask reactive sites, allowing for chemical modifications elsewhere in the molecule, a technique that would be essential for the successful regioselective synthesis of 4'-(1-Hydroxyoctyl) Fingolimod.

Mechanistic Studies of Formation as a Process-Related Impurity

The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for quality and safety. nih.gov Process-related impurities can arise from starting materials, intermediates, or side reactions occurring during the multi-step synthesis. nih.govveeprho.com 4'-(1-Hydroxyoctyl) Fingolimod is a potential process-related impurity formed via oxidative pathways.

Investigation of Degradation Pathways of Fingolimod under Various Conditions

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products that could arise during storage or use. Fingolimod has been subjected to various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, as stipulated by the International Conference on Harmonization (ICH) guidelines. nih.gov

While one study reported that Fingolimod was relatively stable under the specific oxidative conditions tested (3% H₂O₂ at 80°C), it showed significant degradation under basic hydrolysis. nih.gov However, the stability to oxidation is highly dependent on the specific oxidant, catalyst, and conditions used. The known metabolic fate of Fingolimod in vivo offers critical insight into its chemical susceptibility. A major metabolic pathway for Fingolimod elimination is hydroxylation of the octyl chain, catalyzed by cytochrome P450 enzymes, particularly CYP4F2. frontiersin.orgnih.gov This biological transformation underscores the inherent reactivity of the alkyl chain's C-H bonds towards oxidation, suggesting that similar reactions can occur under chemical (non-metabolic) conditions during synthesis or storage if an oxidizing environment is present. The benzylic position (C1) is a particularly favored site for such oxidation due to its electronic activation by the phenyl ring. masterorganicchemistry.com

Stress ConditionConditions AppliedObserved Outcome for FingolimodPotential for 4'-(1-Hydroxyoctyl) Formation
Acid Hydrolysis1 M HCl, 80°C~37% degradation observed. researchgate.netLow. Hydrolytic pathways dominate.
Base Hydrolysis1 M NaOH, heatingExtensive degradation observed. nih.govLow. Hydrolytic pathways dominate.
Oxidation3% H₂O₂, 80°CReported as stable under these specific conditions. nih.govModerate to High. Formation is plausible under different oxidative conditions (e.g., presence of metal catalysts, air, or stronger oxidants).
Thermal StressHeatingGenerally stable.Low, unless in the presence of an oxidant.
Photolytic StressExposure to UV/visible lightSignificant degradation observed in solution. researchgate.netModerate. Light can initiate radical oxidation in the presence of oxygen.

Identification of By-Product Formation Mechanisms during Industrial Synthesis

The formation of 4'-(1-Hydroxyoctyl) Fingolimod as a by-product during industrial synthesis is most likely rooted in the oxidation of the benzylic C-H bond of an n-octylphenyl-containing intermediate or of Fingolimod itself. Several synthetic routes to Fingolimod begin with n-octylbenzene or utilize intermediates like 3-nitro-1-(4-octylphenyl)propan-1-one. nih.gov These species are susceptible to benzylic oxidation under certain conditions.

The proposed mechanism involves the generation of a benzylic radical or carbocation. This can be initiated by:

Trace Metal Catalysis: Transition metal ions (e.g., Fe³⁺, Cu²⁺), which may be present as impurities in reagents or from reactors, can catalyze the reaction between organic substrates and molecular oxygen (from air) or other residual oxidants.

Radical Initiators: Heat or light can initiate the formation of radicals, which can then abstract a hydrogen atom from the weakened benzylic position.

Strongly Acidic Conditions: In reactions like Friedel-Crafts acylation, which uses strong Lewis acids (e.g., AlCl₃), carbocationic intermediates are formed. Side reactions leading to oxidation at the activated benzylic position of the starting material (n-octylbenzene) are possible.

Once the reactive benzylic intermediate (radical or cation) is formed, it is rapidly quenched by water or dissolved oxygen, leading to the formation of a hydroperoxide, which is subsequently reduced to the final 1-hydroxyoctyl alcohol impurity. The knowledge of such impurity formation pathways is crucial for optimizing the synthetic process to ensure the quality of the final drug substance. bohrium.comresearchgate.net

Influence of Reaction Parameters on Impurity Generation

The generation of oxidative impurities like 4'-(1-Hydroxyoctyl) Fingolimod is highly sensitive to the specific parameters of the chemical reactions. Meticulous control over the manufacturing process is necessary to minimize the formation of such by-products. nih.govnih.gov Key parameters influencing the generation of this impurity include the reaction atmosphere, temperature, and the quality of raw materials.

Reaction ParameterInfluence on Impurity GenerationRecommended Control Strategy
AtmosphereThe presence of atmospheric oxygen is a primary driver for benzylic oxidation, especially in reactions involving radical intermediates or metal catalysts.Conduct reactions, particularly those at elevated temperatures or involving sensitive intermediates, under an inert atmosphere (e.g., nitrogen or argon blanket).
TemperatureHigher reaction temperatures increase reaction rates and can provide the activation energy for C-H bond cleavage, accelerating the rate of oxidation.Maintain strict temperature control within the validated range for each synthetic step. Avoid localized overheating.
Raw Material QualityImpurities in starting materials, reagents (e.g., trace metals in Lewis acids), or solvents (e.g., peroxides in ethers) can act as catalysts or initiators for oxidation.Use high-purity, pharmacopeial grade raw materials. Test reagents for oxidative impurities and trace metals. Use peroxide-free solvents.
Light ExposureUV or visible light can promote the formation of radical species, initiating oxidation pathways.Protect reaction mixtures and isolated intermediates from light, especially if photolabile species are known or suspected to be present.
Catalyst ChoiceThe choice of catalyst can significantly impact side reactions. Some metal catalysts used for reductions or other transformations could potentially have oxidative activity if not used under strictly controlled conditions.Select catalysts with high selectivity for the desired transformation and ensure complete removal during workup to prevent downstream side reactions.

By carefully controlling these parameters, manufacturers can minimize the formation of 4'-(1-Hydroxyoctyl) Fingolimod, ensuring the purity and safety of the final Fingolimod API.

Comprehensive Analytical Characterization and Impurity Profiling of 4 Deoctyl 4 1 Hydroxyoctyl Fingolimod

Chromatographic Techniques for Isolation, Separation, and Quantification

Chromatography is fundamental to the analytical profiling of pharmaceutical compounds and their impurities. For 4'-Deoctyl 4'-(1-Hydroxyoctyl) Fingolimod, a combination of high-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC) provides the necessary tools for separation and quantification.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Separation and Purity Assessment

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for the analysis of Fingolimod and its related substances, owing to its high resolution and sensitivity. rjptonline.orgijpcbs.com A stability-indicating HPLC method is crucial for separating this compound from the parent drug and other process-related or degradation impurities. nih.govderpharmachemica.com

Method development would focus on optimizing the separation on a C8 or C18 stationary phase, which is effective for non-polar to moderately polar compounds. nih.govsigmaaldrich.com The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier like acetonitrile. nih.govmdpi.com Gradient elution is often employed to resolve compounds with a wide range of polarities, ensuring that both the main Fingolimod peak and its impurities, including the more polar this compound, are well-separated. sigmaaldrich.comrjptonline.org

Validation of the developed HPLC method is performed according to International Conference on Harmonisation (ICH) guidelines, ensuring the method is accurate, precise, specific, linear, and robust for its intended purpose of purity assessment and quantification. derpharmachemica.comsemanticscholar.org

ParameterTypical Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min) / %B: 0/45, 20/85, 35/85, 40/45, 45/45
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection UV at 220 nm
Injection Volume 10 µL

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) Applications in Analytical Profiling

While HPLC is the primary tool, Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) serve complementary roles. GC is suitable for analyzing volatile impurities or can be used if the compound is derivatized to increase its volatility. For a molecule like this compound, with its multiple polar hydroxyl and amine groups, derivatization (e.g., silylation) would be necessary to make it amenable to GC analysis. This could be useful for detecting specific volatile process-related impurities that are not readily observed by HPLC.

TLC offers a rapid, simple, and cost-effective method for preliminary screening and monitoring of the impurity profile during synthesis or stability studies. It can quickly confirm the presence or absence of major impurities and provide a semi-quantitative assessment. A typical TLC system might involve a silica (B1680970) gel plate as the stationary phase and a solvent system such as dichloromethane/methanol as the mobile phase to achieve separation.

Chiral Separation Techniques for Enantiomeric Analysis

The structure of this compound contains a chiral center at the carbon atom bearing the hydroxyl group on the octyl chain. As enantiomers can have different pharmacological and toxicological profiles, their separation and control are critical. wvu.edu

Chiral HPLC is the most common technique for enantiomeric separation. This is achieved using a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose (B213188) or amylose. wvu.edu The separation relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP. Alternatively, chiral derivatizing agents can be used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column. Capillary electrophoresis (CE) is another powerful technique for chiral separations, offering high efficiency and requiring only small amounts of the chiral selector, which is added to the background electrolyte. wvu.edu

Advanced Spectroscopic and Spectrometric Elucidation Methodologies

Once an impurity is isolated, advanced spectroscopic and spectrometric techniques are employed for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be required to assign all proton and carbon signals and confirm the connectivity of the this compound structure.

¹H NMR: Would show characteristic signals for the aromatic protons, the protons of the ethyl linker, the methine proton of the hydroxyoctyl group (around 4.5-4.6 ppm), the methylene (B1212753) protons of the propanediol (B1597323) moiety, and the aliphatic protons of the heptyl chain attached to the chiral center. derpharmachemica.com

¹³C NMR: Would provide signals for each unique carbon atom, including the aromatic carbons, the quaternary carbon of the aminodiol group, the carbons of the propanediol, and the distinct carbons of the hydroxyoctyl side chain.

2D NMR: COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming adjacent protons. HSQC (Heteronuclear Single Quantum Coherence) would correlate protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular framework.

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.1 - 7.3128 - 140
CH-OH (Hydroxyoctyl)~4.6~75
CH₂-OH (Propanediol)~3.7~65
C-NH₂ (Quaternary)-~60
Ethyl Linker CH₂1.8 - 2.0, 2.6 - 2.8~30, ~36
Alkyl CH₂/CH₃0.8 - 1.614 - 40

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental composition. For this compound (C₁₉H₃₃NO₃), the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, with a mass accuracy typically within 5 ppm.

Furthermore, tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pattern of the molecule. This provides valuable structural information that complements NMR data. Key fragmentation pathways would likely involve the neutral loss of water (H₂O) from the hydroxyl groups, cleavage of the C-C bond adjacent to the amino group, and fragmentation of the hydroxyoctyl side chain.

Ion/FragmentMolecular FormulaCalculated Exact MassInterpretation
[M+H]⁺C₁₉H₃₄NO₃⁺324.2533Protonated Molecular Ion
[M+H-H₂O]⁺C₁₉H₃₂NO₂⁺306.2428Loss of water from a hydroxyl group
[M+H-2H₂O]⁺C₁₉H₃₀NO⁺288.2322Loss of two water molecules
[C₁₀H₁₃O]⁺C₁₀H₁₃O⁺149.0961Benzylic cleavage with loss of the aminodiol ethyl moiety

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Chromophore Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are instrumental techniques for the structural characterization of pharmaceutical compounds, including impurities like this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. The structure of this compound contains several characteristic functional groups that give rise to distinct absorption bands in the IR spectrum. The primary amine (-NH2) and the two hydroxyl (-OH) groups (one on the propanediol moiety and one on the octyl side chain) result in broad absorption bands in the 3200-3600 cm⁻¹ region due to O-H and N-H stretching vibrations. The presence of the additional hydroxyl group on the octyl chain, compared to Fingolimod, is a key distinguishing feature. Aliphatic C-H stretching vibrations from the ethyl and octyl chains are expected in the 2850-3000 cm⁻¹ range. The aromatic ring gives rise to C=C stretching vibrations around 1450-1600 cm⁻¹ and C-H bending vibrations. The C-O stretching vibrations from the hydroxyl groups typically appear in the 1050-1250 cm⁻¹ region. researchgate.netfda.gov

Interactive Table: Expected IR Absorption Bands for this compound (Note: Specific wavenumbers can vary based on the sample preparation and instrument.)

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
O-H (Hydroxyl), N-H (Amine)Stretching3200 - 3600 (Broad)
C-H (Aliphatic)Stretching2850 - 3000
C=C (Aromatic)Stretching1450 - 1600
N-H (Amine)Bending1550 - 1650
C-O (Hydroxyl)Stretching1050 - 1250

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly in chromophores. The primary chromophore in this compound is the para-substituted benzene (B151609) ring. This aromatic system is expected to exhibit characteristic absorption bands in the UV region. For the parent compound, Fingolimod, the absorption maximum (λmax) is reported to be around 220 nm in a water solvent system. researchgate.netajrconline.org Since the structural modification in this compound is on the alkyl side chain and does not significantly alter the electronic environment of the benzene ring chromophore, its UV-Vis spectrum is expected to be very similar to that of Fingolimod, with a λmax also in the short-wavelength UV region. ajrconline.orgresearchgate.net This property is crucial for its detection and quantification using UV-based detectors in chromatographic systems. rjptonline.org

Development of Reference Standards and Certified Reference Materials for Impurity Quantification

The accurate quantification of impurities such as this compound is a critical aspect of pharmaceutical quality control. This necessitates the development and use of well-characterized reference standards. shimadzu.com A reference standard is a highly purified compound against which a sample is compared in an analytical test. For impurities, these standards are essential for method validation, system suitability testing, and the accurate determination of the impurity's concentration in the active pharmaceutical ingredient (API) or final drug product.

The purity of a reference standard for this compound must be rigorously established. A combination of analytical techniques is typically employed to ensure a comprehensive assessment.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) with a universal detector like a Diode Array Detector (DAD) or a mass spectrometer (MS) is the primary technique for assessing purity. sepscience.comnih.gov The area percent of the main peak relative to all other peaks in the chromatogram provides an initial measure of purity. A gradient elution method is often developed to ensure the separation of all potential related substances. sepscience.com

Mass Balance Approach: A more definitive purity assignment is often achieved through a mass balance approach. This involves summing the percentages of all identified impurities and subtracting the total from 100%. The components of this assessment include:

Chromatographic Impurities: Determined by HPLC as described above.

Water Content: Measured by Karl Fischer titration.

Residual Solvents: Quantified by Gas Chromatography (GC), typically using a headspace autosampler.

Non-volatile Impurities/Inorganic Content: Determined by sulfated ash testing. nih.gov

Spectroscopic and Thermal Analysis: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and may help identify and quantify impurities if their signals are resolved from the main compound. Differential Scanning Calorimetry (DSC) can also be used to assess purity by analyzing the melting point depression.

Once a highly pure reference standard of this compound is established, it is used to develop a calibration curve for quantification. This process is fundamental to analytical methods used for quality control.

The protocol involves preparing a series of standard solutions of the reference material at different, precisely known concentrations. These solutions are then analyzed using the validated analytical method, typically HPLC-UV. rjptonline.org The instrumental response (e.g., peak area) is plotted against the corresponding concentration to generate a calibration curve.

The relationship between concentration and response is typically linear over a specific range. researchgate.netmdpi.com The linearity of this curve is evaluated using the correlation coefficient (r²) or coefficient of determination, which should ideally be very close to 1.000 (e.g., >0.999). researchgate.netrjptonline.org The method's sensitivity is established by determining the Limit of Detection (LOD), the lowest concentration that can be reliably detected, and the Limit of Quantification (LOQ), the lowest concentration that can be accurately and precisely measured. rjptonline.orgcbijournal.com The calibration curve equation (y = mx + c) is then used to calculate the concentration of this compound in unknown test samples based on their measured peak areas.

Interactive Table: Example Calibration Data for Impurity Quantification (This table represents typical data obtained during method validation for an impurity like this compound.)

ParameterTypical Value/ResultSignificance
Concentration Range0.05 - 5.0 µg/mLDefines the working range of the assay.
Number of Points5-7Ensures a robust linear model.
Correlation Coefficient (r²)≥ 0.999Indicates excellent linearity between concentration and response. researchgate.net
Limit of Detection (LOD)~0.015 µg/mLLowest detectable concentration. rjptonline.org
Limit of Quantification (LOQ)~0.05 µg/mLLowest concentration that can be reliably quantified. cbijournal.com

Impurity Profiling Strategies in Complex Pharmaceutical Matrices

Impurity profiling is the process of identifying and quantifying all potential impurities in a pharmaceutical substance. According to International Conference on Harmonisation (ICH) guidelines, any impurity present at a level of 0.10% or higher must be identified, reported, and qualified. For a compound like Fingolimod, this involves developing robust analytical strategies to separate and measure impurities, including this compound, within the API and the final dosage form.

The primary tool for impurity profiling of Fingolimod and its related substances is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with a UV or DAD detector. sepscience.comnih.gov A well-developed HPLC method must be capable of separating the main Fingolimod peak from all known and unknown impurities.

Method Development Considerations:

Column Selection: A C18 column is commonly used for the separation of Fingolimod and its impurities. nih.gov

Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid) and an organic modifier like acetonitrile. shimadzu.comsepscience.comnih.gov

Elution Mode: A gradient elution, where the proportion of the organic modifier is increased over time, is generally required to resolve closely eluting impurities and ensure that both polar and non-polar compounds are eluted within a reasonable run time. sepscience.com

Detection: UV detection is set at a wavelength where both the API and the impurity absorb, such as 215 nm or 220 nm. rjptonline.orgshimadzu.com

For quantification, the peak area of this compound in the sample chromatogram is compared to the peak area of the certified reference standard. If a specific standard for the impurity is not available, its concentration can be estimated by comparing its peak area to the main Fingolimod peak, assuming an equivalent response factor.

For confirmation of identity, especially during method development and investigation of unknown peaks, HPLC coupled with mass spectrometry (LC-MS/MS) is invaluable. nih.gov This technique provides molecular weight and fragmentation data, allowing for the unambiguous identification of impurities like this compound. nih.gov

Chemometrics involves the use of mathematical and statistical methods to analyze chemical data. In the context of impurity profiling, chemometric approaches can be powerful tools for method development and data analysis. chromatographyonline.com

Method Optimization: During the development of an HPLC method, chemometrics can be used to systematically optimize separation conditions. For instance, experimental designs can be employed to study the effects of multiple factors (e.g., mobile phase pH, gradient slope, column temperature) on the resolution of critical peak pairs, including the separation of this compound from the Fingolimod API and other impurities. chromatographyonline.com This allows for a more efficient and robust optimization process compared to a one-factor-at-a-time approach.

Preclinical Pharmacological and Mechanistic Investigations of 4 Deoctyl 4 1 Hydroxyoctyl Fingolimod in Vitro and in Silico

In Vitro Receptor Interaction and Binding Studies

No specific in vitro receptor interaction or binding studies for 4'-Deoctyl 4'-(1-Hydroxyoctyl) Fingolimod have been published. Research in this area has focused extensively on Fingolimod and its active metabolite, Fingolimod-phosphate.

Ligand Binding Assays with S1P Receptor Subtypes (e.g., S1P1, S1P3, S1P4)

There is no available data from ligand binding assays for this compound. For the parent compound, Fingolimod must first be phosphorylated by sphingosine (B13886) kinase 2 to become Fingolimod-phosphate, its active form. nih.govnih.gov Fingolimod-phosphate then acts as a potent agonist at four of the five S1P receptor subtypes. nih.govnih.gov It binds with high affinity to S1P1, S1P3, S1P4, and S1P5, but has essentially no activity at the S1P2 receptor. nih.govscripps.edu

Table 1: Comparative Binding Affinities of Fingolimod-Phosphate at S1P Receptors

No data is available for this compound. The table below is for the active metabolite of the parent compound, Fingolimod.

Receptor SubtypeHalf Maximal Effective Concentration (EC50)
S1P1~0.3–0.6 nM
S1P3~3 nM
S1P4~0.3–0.6 nM
S1P5~0.3–0.6 nM
S1P2>10 µM
Source: Data derived from receptor studies. nih.govscripps.edu

Functional Assays in Cellular Systems to Assess Receptor Activation or Antagonism

No functional assay results for this compound are present in the scientific literature. For its parent compound, Fingolimod-phosphate acts as a functional antagonist of the S1P1 receptor. researchgate.net Upon initial binding, it acts as a potent agonist, which triggers the internalization and subsequent degradation of the S1P1 receptor. researchgate.netnih.gov This downregulation of the receptor on the cell surface prevents lymphocytes from receiving the S1P signal required for them to exit lymph nodes, effectively sequestering them and producing an immunomodulatory effect. nih.govnih.gov

Investigation of Downstream Signaling Pathway Modulation in Cell Lines

There are no published studies investigating the modulation of downstream signaling pathways by this compound. In studies with Fingolimod-phosphate, its binding to S1P receptors on various CNS cell types, such as astrocytes, has been shown to stimulate downstream pathways including the extracellular signal-regulated kinase (ERK) phosphorylation and cell migration, consistent with S1P1 agonism in those in vitro systems. scripps.edu

Structure-Activity Relationship (SAR) Analysis of the this compound Moiety

A formal Structure-Activity Relationship (SAR) analysis that specifically includes this compound has not been published. SAR studies for this class of compounds have generally focused on modifications to the three main parts of the Fingolimod structure: the polar head group, the aromatic backbone, and the aliphatic chain. jst.go.jp

Comparative Analysis of Structural Features with Parent Fingolimod and Other Analogues

Compared to the parent Fingolimod, this compound has a significant structural modification on the phenyl ring's side chain. In Fingolimod, this position is occupied by an n-octyl group. In this compound, this simple alkyl chain is replaced by a 1-hydroxyoctyl group. This introduces a chiral center and a polar hydroxyl group onto the otherwise non-polar lipid tail.

Elucidation of Key Pharmacophoric Elements Influencing Biological Activity (if any)

Without experimental data, the influence of the 1-hydroxyoctyl moiety on the biological activity of this specific compound remains speculative. However, based on general principles from other Fingolimod derivatives, key pharmacophoric elements include:

The Aminopropanediol Headgroup: This polar head is crucial for phosphorylation by sphingosine kinases, which is the activation step for S1P receptor engagement. nih.gov

The Aromatic Core: The phenyl ring acts as a scaffold, positioning the headgroup and the aliphatic tail.

The Aliphatic Tail: This lipid chain is critical for binding within the hydrophobic pocket of the S1P receptors. The introduction of a hydroxyl group on this tail, as seen in this compound, would alter its lipophilicity and could potentially introduce new hydrogen bonding interactions within the receptor's binding site, thereby modifying its affinity and selectivity profile compared to Fingolimod. However, no studies have confirmed this.

In Vitro Metabolic Stability and Biotransformation Studies

Assays for Metabolic Stability in Liver Microsomes and Hepatocytes

In vitro metabolic stability assays are fundamental tools in drug discovery to predict the in vivo hepatic clearance of a compound. These assays typically utilize liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, or hepatocytes, which contain a broader range of phase I and phase II metabolic enzymes.

For the parent compound, Fingolimod, studies have shown that it undergoes significant metabolism in human liver microsomes (HLM). The primary metabolic pathway is ω-hydroxylation of the octyl side chain, a reaction predominantly catalyzed by CYP4F2 and to a lesser extent, other CYP4F subfamily enzymes. This initial hydroxylation is followed by further oxidation to form a carboxylic acid metabolite.

Considering the structural similarity, it is hypothesized that this compound would also be a substrate for CYP4F enzymes. The presence of a hydroxyl group on the octyl chain might influence the rate and site of metabolism compared to Fingolimod. The metabolic stability of this compound would likely be assessed by incubating it with liver microsomes and hepatocytes from various species (e.g., human, rat, mouse) and monitoring the depletion of the parent compound over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Hypothetical In Vitro Metabolic Stability Parameters for this compound

Test SystemParameterPredicted ValueRationale
Human Liver MicrosomesHalf-life (t½)Moderate to HighThe existing hydroxyl group may alter the affinity for CYP4F2, potentially leading to a different metabolic rate compared to Fingolimod.
Intrinsic Clearance (CLint)ModerateDependent on the rate of subsequent oxidation or other metabolic pathways.
Rat HepatocytesHalf-life (t½)Shorter than humanSpecies differences in CYP enzyme expression and activity are common.
Intrinsic Clearance (CLint)Higher than humanReflects potentially faster metabolism in this species.

Note: The data in this table is hypothetical and serves as an illustrative example of the parameters that would be determined in such a study.

Identification of Potential Metabolites of this compound using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used to identify and quantify metabolites in complex biological matrices. Following incubation with liver microsomes or hepatocytes, the samples would be analyzed by LC-MS/MS to detect potential biotransformation products of this compound.

Based on the known metabolic pathways of Fingolimod, several potential metabolites of its 4'-Deoctyl 4'-(1-Hydroxyoctyl) analog can be postulated. The primary metabolic reactions would likely involve further oxidation of the octyl chain.

Potential Metabolic Pathways:

Oxidation: The existing secondary alcohol on the octyl chain could be oxidized to a ketone. Additionally, other positions on the aliphatic chain could undergo hydroxylation.

Phosphorylation: Similar to Fingolimod, the primary amino group of this compound is a likely site for phosphorylation by sphingosine kinases, leading to the formation of a pharmacologically active phosphate (B84403) metabolite.

Glucuronidation: The hydroxyl groups (both the one on the octyl chain and those on the propanediol (B1597323) backbone) could be sites for conjugation with glucuronic acid, a common phase II metabolic pathway.

LC-MS/MS analysis would involve comparing the mass spectra of the parent compound with those of the potential metabolites formed in the in vitro systems. The fragmentation patterns observed in the tandem mass spectra would provide structural information to aid in the identification of the metabolites.

Computational Chemistry and In Silico Modeling Approaches

In silico methods are increasingly used in drug discovery to predict the properties of new chemical entities, thereby reducing the time and cost associated with experimental studies.

Molecular Docking and Dynamics Simulations for Ligand-Protein Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding mode and affinity of a ligand to its target protein. The primary pharmacological target of Fingolimod and its analogs is the sphingosine-1-phosphate receptor 1 (S1P1). nih.gov

Molecular Docking: Docking studies of Fingolimod phosphate, the active metabolite, have revealed key interactions within the S1P1 binding pocket. nih.gov It is anticipated that the phosphorylated form of this compound would adopt a similar binding pose. The phosphate group would likely form crucial ionic interactions with positively charged residues in the receptor, while the hydrophobic tail would occupy a hydrophobic channel. The additional hydroxyl group on the octyl chain of the analog could potentially form an additional hydrogen bond with a nearby residue, which might enhance its binding affinity compared to Fingolimod phosphate.

Molecular Dynamics Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time. For the this compound phosphate-S1P1 complex, MD simulations could be used to assess the stability of the binding pose predicted by docking and to analyze the network of interactions, including the role of water molecules in mediating ligand-protein contacts. mdpi.com

Table 2: Predicted Key Interactions of Phosphorylated this compound with S1P1 Receptor

Interaction TypeLigand MoietyS1P1 Receptor Residues (Hypothetical)
Ionic InteractionPhosphate groupLysine, Arginine
Hydrogen BondingPhosphate group, Hydroxyl groupsSerine, Threonine, Tyrosine
Hydrophobic InteractionsPhenyl ring, Octyl chainLeucine, Valine, Phenylalanine

Note: The specific residues listed are based on general knowledge of S1P1 receptor binding and are for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicted Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound have been reported, QSAR studies on other series of S1P1 agonists have been conducted. nih.gov

A QSAR model for S1P1 agonists would typically involve calculating a set of molecular descriptors for a series of Fingolimod analogs with known activities. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods such as multiple linear regression or machine learning algorithms would then be used to build a model that can predict the activity of new compounds based on their descriptor values. Such a model could be used to predict the S1P1 receptor agonistic activity of this compound.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties via Computational Algorithms

Computational algorithms can predict various ADME properties of a drug candidate, providing an early assessment of its potential pharmacokinetic behavior.

Table 3: In Silico Predicted ADME Properties of this compound

ADME PropertyPredicted OutcomeRationale for Prediction
Absorption
Oral BioavailabilityGoodThe structural similarity to Fingolimod, which has good oral bioavailability, suggests this analog would also be well-absorbed.
Intestinal PermeabilityHighThe lipophilic nature of the molecule would favor passive diffusion across the intestinal membrane.
Distribution
Plasma Protein BindingHighSimilar to Fingolimod, the hydrophobic character of the molecule suggests extensive binding to plasma proteins.
Blood-Brain Barrier (BBB) PenetrationLikelyFingolimod is known to cross the BBB. The structural modifications in this analog are unlikely to significantly hinder its ability to enter the central nervous system.
Metabolism
Primary Metabolic SiteLiverThe liver is the primary site of metabolism for most drugs, including Fingolimod.
Major Metabolizing EnzymesCYP4F subfamilyBased on the metabolism of the parent compound, Fingolimod. nih.gov
Excretion
Primary Route of ExcretionRenal (as metabolites)Following extensive metabolism, the more polar metabolites are likely to be excreted via the kidneys.

Note: These predictions are based on the chemical structure of the compound and its similarity to Fingolimod. Experimental validation is required to confirm these in silico predictions.

Future Research Directions and Unanswered Questions for 4 Deoctyl 4 1 Hydroxyoctyl Fingolimod

Emerging Methodological Advancements in Impurity Synthesis and Analysis

A foundational aspect of studying any pharmaceutical impurity is the ability to synthesize it in a pure form for characterization and to accurately detect and quantify it in the drug substance.

Synthesis: The de novo synthesis of 4'-Deoctyl 4'-(1-Hydroxyoctyl) Fingolimod is a primary requirement for its comprehensive study. Future research should focus on developing efficient, scalable, and stereoselective synthetic routes. Drawing inspiration from established Fingolimod syntheses, which often start from precursors like n-octylbenzene or octanophenone, a potential strategy could begin with a 4-(1-hydroxyoctyl)phenyl intermediate. derpharmachemica.comnih.govd-nb.info The core challenge lies in the stereocontrolled installation of the 2-amino-1,3-propanediol (B45262) "head group" onto the hydrophobic "tail." derpharmachemica.com Advanced synthetic methodologies, such as asymmetric catalysis or enzymatic resolutions, could be explored to achieve high enantiomeric purity, which is crucial for biological activity.

Analysis: For the analysis of trace-level impurities, highly sensitive and specific methods are required. While pharmacopoeial methods exist for common Fingolimod impurities, new methods would need to be developed and validated for this specific analog. researchgate.netsigmaaldrich.comnih.gov

Chromatography: Ultra-High-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) or a diode-array detector (DAD) would be the method of choice. nih.govsepscience.com The development would focus on achieving baseline separation from Fingolimod and other known impurities. sigmaaldrich.com

Structural Elucidation: Confirmation of the synthesized standard's structure would require a suite of spectroscopic techniques, including 1H & 13C Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and high-resolution mass spectrometry (HRMS). nih.govderpharmachemica.com

Below is a table outlining hypothetical parameters for a UPLC method for the analysis of this compound.

ParameterSuggested ConditionPurpose
Column Reversed-Phase C18 (e.g., Acquity BEH C18, 1.7 µm)Provides excellent retention and separation for hydrophobic molecules like Fingolimod analogs. researchgate.net
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified aqueous phase to ensure consistent ionization and peak shape. sepscience.com
Mobile Phase B AcetonitrileOrganic solvent for eluting the compound. sepscience.com
Gradient Time-based linear gradient from 10% to 90% BTo ensure separation from the main API and other potential impurities with different polarities.
Flow Rate 0.3 mL/minTypical for UPLC systems to ensure high efficiency and resolution.
Column Temp. 40 °CTo ensure reproducibility and reduce viscosity. nih.gov
Detection UV at 215 nm; Tandem Mass Spectrometry (MS/MS)UV for quantification; MS/MS for definitive identification and high sensitivity. mdpi.com

Potential for this compound as a Probe for Biological Pathway Research

Fingolimod's therapeutic effect is mediated through its phosphorylation to Fingolimod-phosphate, which then acts as a modulator of sphingosine-1-phosphate (S1P) receptors. nih.govresearchgate.net The introduction of a hydroxyl group on the octyl tail of this compound opens up intriguing possibilities for its use as a research tool.

An essential unanswered question is whether this analog is also a substrate for sphingosine (B13886) kinase 2, the enzyme that phosphorylates Fingolimod. d-nb.info If it is phosphorylated, its binding affinity and functional activity at the various S1P receptor subtypes (S1P1-5) would need to be determined. The hydroxylated tail could alter receptor interaction, potentially leading to a different signaling profile compared to Fingolimod-phosphate.

Furthermore, the additional hydroxyl group serves as a convenient chemical handle for derivatization. This allows for the creation of molecular probes:

Fluorescent Probes: Attaching a fluorophore could enable visualization of S1P receptor trafficking and localization in living cells using advanced microscopy techniques.

Biotinylated Probes: Conjugating biotin (B1667282) would allow for affinity purification of S1P receptors and their interacting proteins, helping to map the S1P receptor interactome.

Radiolabeled Probes: The synthesis of a radiolabeled version could facilitate in vivo imaging studies, such as Positron Emission Tomography (PET), to investigate the biodistribution of the compound and its engagement with S1P receptors in the central nervous system. medkoo.com

This analog could also serve as a valuable tool to study Fingolimod's metabolism, which is primarily handled by the CYP4F enzyme subfamily responsible for hydroxylation. nih.gov Investigating the interaction of this compound with these enzymes could clarify metabolic pathways and potential drug-drug interactions.

Integration of Multi-Omics Data for Comprehensive Understanding of Compound Interactions

To fully understand the biological impact of this compound, a systems biology approach is necessary. The integration of various "omics" datasets can provide a holistic view of the cellular response to the compound, moving beyond a single target or pathway. nih.govnih.gov

Future research should employ a multi-omics strategy to profile the effects of this compound on relevant cell types (e.g., lymphocytes, astrocytes, neurons). nih.govresearchgate.net

Transcriptomics (RNA-Seq): Would reveal changes in gene expression, identifying pathways modulated by the compound. This could confirm engagement with the S1P signaling pathway or uncover novel off-target effects.

Proteomics: Quantitative proteomics can identify changes in protein abundance and post-translational modifications (e.g., phosphorylation), providing a direct insight into cellular signaling events downstream of receptor activation. nih.gov

Metabolomics: Would analyze changes in the cellular metabolome, providing information on how the compound affects cellular bioenergetics and other metabolic processes. nih.gov It could also identify further metabolites of the compound itself.

The table below outlines a potential study design for an integrated multi-omics analysis.

Omics LayerPlatformCell TypeObjective
Transcriptomics RNA-SequencingHuman Primary T-LymphocytesIdentify differentially expressed genes and pathways related to S1P signaling, immune response, and cell migration.
Proteomics TMT-based Quantitative Mass SpectrometryHuman AstrocytesQuantify changes in the proteome and phosphoproteome to map signaling cascades affected by the compound. nih.gov
Metabolomics LC-HRMSMouse Cerebellar SlicesProfile alterations in central carbon metabolism, lipid metabolism, and neurotransmitter pathways.
Data Integration Pathway Analysis Tools (e.g., IPA, Metascape)N/AIntegrate data from all layers to build a comprehensive model of the compound's mechanism of action and potential effects. mdpi.com

Unexplored Synthetic Routes and Derivatization Possibilities

Beyond an initial, validated synthesis, research into novel and more efficient synthetic routes is a continuous goal in pharmaceutical chemistry. For this compound, unexplored avenues could include:

Biocatalysis: Employing enzymes for key steps, such as the stereoselective reduction of a ketone precursor to form the hydroxyl group on the side chain, could offer a greener and more efficient alternative to traditional chemical reagents.

Flow Chemistry: Continuous flow synthesis could improve reaction efficiency, safety, and scalability compared to batch processing, which is particularly relevant for multi-step syntheses. d-nb.info

The true potential for future research lies in the derivatization of this compound. The molecule possesses multiple sites for chemical modification: the primary and tertiary hydroxyl groups, the primary amine, and the secondary hydroxyl on the side chain.

The table below summarizes potential derivatization strategies and their rationale.

Modification SiteReaction TypePotential Compound ClassResearch Goal
Amine Group Acylation, Reductive AminationN-Alkyl or N-Acyl AnalogsModulate activity, cell permeability, or create prodrugs.
1,3-Diol Group Esterification, EtherificationEster/Ether Prodrugs, Cyclic AcetalsImprove oral bioavailability; protect the diol during synthesis of other derivatives.
Side-Chain Hydroxyl Esterification, OxidationEster Analogs, Ketone AnalogExplore Structure-Activity Relationships (SAR) at the S1P receptor; investigate metabolic stability.

These new analogs could be screened to develop second-generation compounds with improved pharmacokinetic profiles, enhanced selectivity for specific S1P receptor subtypes, or novel therapeutic applications.

Development of Automated and High-Throughput Research Platforms for Impurity Characterization

The process of synthesizing, purifying, and characterizing a single impurity is labor-intensive. To accelerate the study of this compound and other related impurities, the development of automated and high-throughput platforms is essential.

Automated Synthesis: Robotic platforms can be used to perform parallel synthesis, rapidly creating a library of derivatives based on the core structure of the compound. This would greatly accelerate the exploration of SAR as described in the previous section.

High-Throughput Screening (HTS): Miniaturized cell-based assays in 96- or 384-well plate formats can be developed to screen compound libraries for biological activity. Key assays would include S1P receptor binding assays (e.g., radioligand binding or FRET-based assays) and functional assays measuring downstream signaling (e.g., calcium mobilization or cAMP assays).

High-Throughput Analytics: Integrating automated sample preparation with rapid analytical techniques like UPLC-MS can create a high-throughput pipeline for purity assessment, metabolic stability studies, and pharmacokinetic profiling. This would allow for the rapid characterization and prioritization of the most promising new chemical entities for further development.

By investing in these platforms, researchers can create a more efficient workflow for moving from impurity identification to a comprehensive understanding of its chemical and biological properties, ultimately ensuring a deeper knowledge of the Fingolimod impurity profile.

Q & A

Basic Research Questions

Q. What methodologies are recommended for detecting 4'-Deoctyl 4'-(1-Hydroxyoctyl) Fingolimod in biological matrices?

  • Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic internal standards (e.g., deuterated analogs like fingolimod-d4) to ensure specificity and sensitivity. Cross-validate assays using spiked plasma/serum samples to account for matrix effects .
  • Rationale: lists the compound as a metabolite, while demonstrates the use of deuterated standards for precise quantification.

Q. What preclinical safety parameters should be prioritized for this compound?

  • Monitor cardiovascular responses (e.g., heart rate variability during Valsalva maneuvers) due to fingolimod’s known effects on autonomic regulation . Include ophthalmic evaluations (e.g., SD-OCT for macular edema) and lymphocyte subset profiling to assess immunomodulatory risks .
  • Rationale: highlights cardiovascular impacts, while and emphasize infection and macular edema risks.

Q. How does this compound interact with sphingosine-1-phosphate receptors (S1PRs)?

  • Conduct competitive binding assays using S1PR1/3/4/5 transfected cell lines to compare receptor affinity with fingolimod phosphate. Measure receptor internalization via fluorescence-tagged antibodies .
  • Rationale: details fingolimod’s S1PR modulation, suggesting similar methods for derivatives.

Advanced Research Questions

Q. How can conflicting data on the efficacy of this compound in progressive MS subtypes be resolved?

  • Stratify patient cohorts by baseline EDSS scores and prior therapies. For example, patients with EDSS >3.0 show reduced response to fingolimod derivatives, necessitating subgroup analyses in trials . Use mixed-effects models to adjust for confounders like prior natalizumab use .
  • Rationale: and identify EDSS and treatment history as predictors of response.

Q. What experimental designs are optimal for comparing this compound to next-generation S1P modulators?

  • Employ propensity score-matched real-world cohorts to compare relapse rates, disability progression, and safety. Validate findings using Bayesian network meta-analyses of RCTs to account for heterogeneity in trial populations .
  • Rationale: and highlight real-world effectiveness and methodological challenges in comparative studies.

Q. How can computational models elucidate the pharmacokinetic-pharmacodynamic (PK-PD) relationships of this compound?

  • Develop systems pharmacology models integrating S1PR dimerization dynamics (e.g., homodimer-homodimer interactions) and lymphocyte trafficking data. Validate predictions using in vitro chemotaxis assays and in vivo biodistribution studies .
  • Rationale: proposes mathematical frameworks for signaling pathway analysis.

Methodological Notes

  • Data Contradiction Analysis : When reconciling efficacy disparities (e.g., EDSS-dependent responses), apply meta-regression to assess study-level covariates like baseline disability or prior DMT exposure .
  • Real-World Evidence : Leverage registries like PANGAEA to analyze subpopulations excluded from RCTs (e.g., patients with comorbidities) .
  • Safety Profiling : Use time-to-event analyses for rare adverse events (e.g., macular edema) with adjustments for treatment duration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.